molecular formula C26H22Cl2N4O3 B11485518 N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Cat. No.: B11485518
M. Wt: 509.4 g/mol
InChI Key: NAMMDMOHGCJJHK-UHFFFAOYSA-N
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Description

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound that belongs to the class of dihydropyrimido[1,2-a]benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multi-step organic reactions. The process may include:

    Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Pyrimidine ring construction: The benzimidazole core is then reacted with appropriate reagents to form the pyrimidine ring.

    Substitution reactions: Introduction of the chloro and methoxy groups on the phenyl rings through electrophilic aromatic substitution.

    Final coupling: The final step involves coupling the substituted phenyl rings with the pyrimido[1,2-a]benzimidazole core under specific conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide may have applications in:

    Medicinal chemistry: Potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.

    Biological research: Studying its effects on cellular pathways and molecular targets.

    Industrial applications: Use as a precursor or intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action would involve the interaction of the compound with specific molecular targets, such as enzymes or receptors. This could lead to inhibition or activation of certain biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
  • N-(2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

Uniqueness

The unique combination of chloro and methoxy substituents on the phenyl rings, along with the specific structure of the pyrimido[1,2-a]benzimidazole core, may confer distinct biological activities and chemical properties compared to similar compounds.

Properties

Molecular Formula

C26H22Cl2N4O3

Molecular Weight

509.4 g/mol

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide

InChI

InChI=1S/C26H22Cl2N4O3/c1-14-23(25(33)30-19-13-21(34-2)17(28)12-22(19)35-3)24(15-8-10-16(27)11-9-15)32-20-7-5-4-6-18(20)31-26(32)29-14/h4-13,24H,1-3H3,(H,29,31)(H,30,33)

InChI Key

NAMMDMOHGCJJHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CC(=C(C=C5OC)Cl)OC

Origin of Product

United States

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